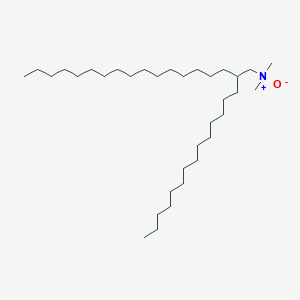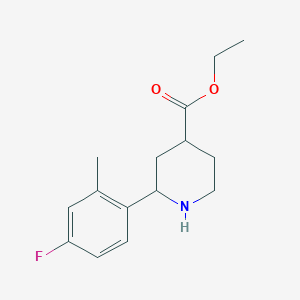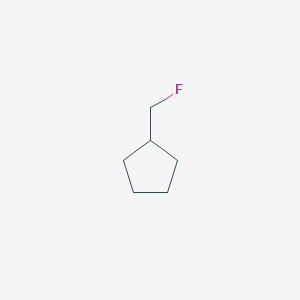![molecular formula C28H30Si2 B12544053 1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane CAS No. 144297-40-5](/img/structure/B12544053.png)
1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two biphenyl groups attached to a disilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with 4-bromobiphenyl under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated under reflux in a suitable solvent such as toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield silane derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted under controlled conditions to avoid over-substitution.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Brominated or nitrated biphenyl derivatives.
Scientific Research Applications
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and materials.
Materials Science: Employed in the development of novel polymers and materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets and pathways. The biphenyl groups can participate in π-π interactions with aromatic systems, while the disilane core can undergo hydrolysis to form reactive silanol species. These interactions and reactions contribute to the compound’s effects in different applications.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetramethyldisilane: Lacks the biphenyl groups, making it less versatile in terms of chemical reactivity and applications.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of biphenyl groups, leading to different chemical properties and uses.
Biphenyl: A simpler aromatic compound without the disilane core, used primarily as a starting material for various organic syntheses.
Uniqueness
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane is unique due to the combination of biphenyl groups and a disilane core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
144297-40-5 |
|---|---|
Molecular Formula |
C28H30Si2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
[dimethyl-(4-phenylphenyl)silyl]-dimethyl-(4-phenylphenyl)silane |
InChI |
InChI=1S/C28H30Si2/c1-29(2,27-19-15-25(16-20-27)23-11-7-5-8-12-23)30(3,4)28-21-17-26(18-22-28)24-13-9-6-10-14-24/h5-22H,1-4H3 |
InChI Key |
RXJVHBKUTHVIIM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)[Si](C)(C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


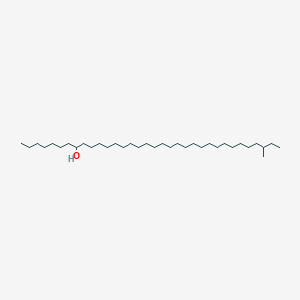
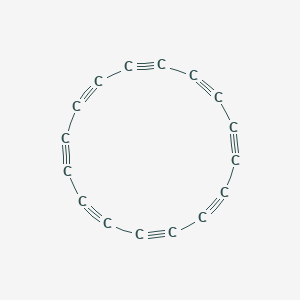

![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
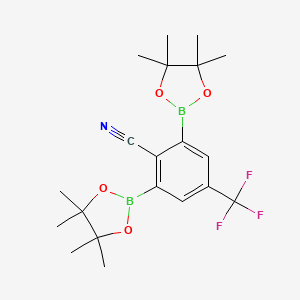
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
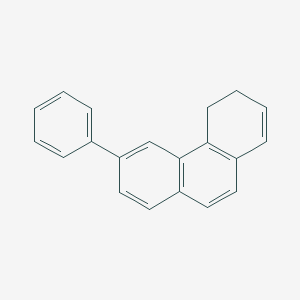

![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
